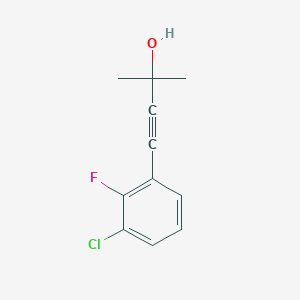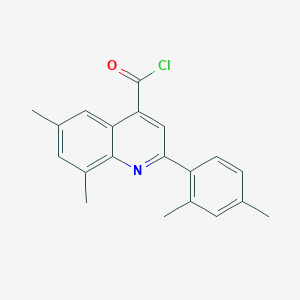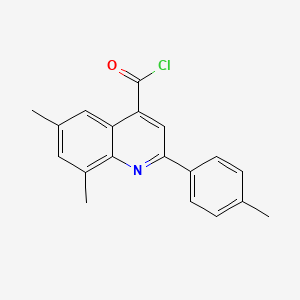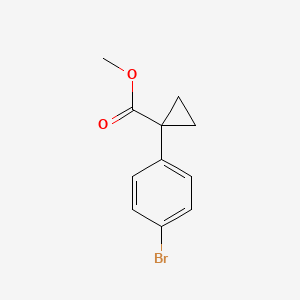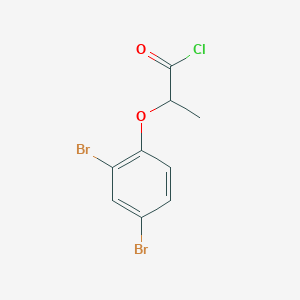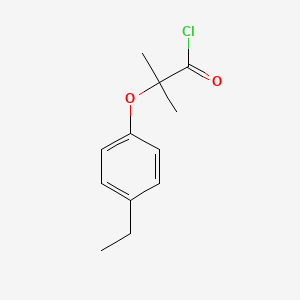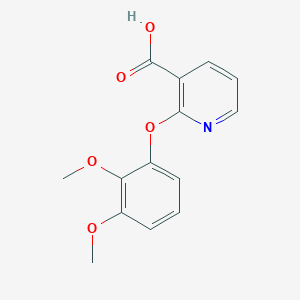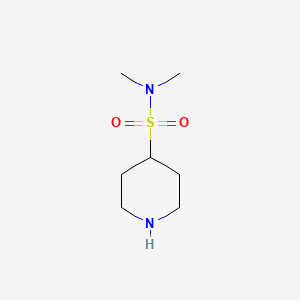![molecular formula C14H19NO4 B1452798 Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate CAS No. 1212061-14-7](/img/structure/B1452798.png)
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Descripción general
Descripción
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate, also known as E3CP, is an ester derived from the reaction of ethyl 3-hydroxypropanoate and 4-amino-benzeneethanoyl chloride. It has a variety of uses in the scientific and medical fields, from synthesis to research applications.
Aplicaciones Científicas De Investigación
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives, which may be structurally similar to your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activities .
- Results : The results vary depending on the specific derivative and the biological activity being tested. For example, certain derivatives have shown inhibitory activity against influenza A .
-
Anti-Gastric Cancer Activity of Certain Compounds
- Application : Certain compounds have been tested for their anti-gastric cancer activity .
- Methods : The MTT assay, a colorimetric assay for assessing cell metabolic activity, is often used to test the cytotoxicity of these compounds against cancer cells .
- Results : The results would depend on the specific compound and the type of cancer cells used in the study .
-
Antimicrobial Activity of Thiophene Derivatives
- Application : Thiophene derivatives, which may be structurally similar to your compound, have been tested for their antimicrobial activity .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro for their antimicrobial activities .
- Results : The results would depend on the specific derivative and the type of microorganism being tested .
-
Thiazoles with Diverse Biological Activities
- Application : Thiazoles, which may be structurally similar to your compound, have been found to possess diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activities .
- Results : The results vary depending on the specific derivative and the biological activity being tested .
-
Anti-HIV Activity of Indole Derivatives
- Application : Certain indole derivatives have shown anti-HIV activity .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro for their anti-HIV activities .
- Results : The results would depend on the specific derivative and the type of HIV strain used in the study .
-
Preparation of Benzimidazole Derivatives
- Application : The preparation of benzimidazole derivatives, which may be structurally similar to your compound, is an important process in organic chemistry .
- Methods : These compounds are typically synthesized in a laboratory setting using various organic synthesis techniques .
- Results : The results would depend on the specific derivative and the synthesis method used .
-
Synthesis of Benzimidazole Derivatives
- Application : The preparation of benzimidazole derivatives, which may be structurally similar to your compound, is an important process in organic chemistry .
- Methods : These compounds are typically synthesized in a laboratory setting using various organic synthesis techniques .
- Results : The results would depend on the specific derivative and the synthesis method used .
-
Anti-HIV Activity of Indole Derivatives
- Application : Certain indole derivatives have shown anti-HIV activity .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro for their anti-HIV activities .
- Results : The results would depend on the specific derivative and the type of HIV strain used in the study .
-
Biological Activities of Thiazoles
- Application : Thiazoles, which may be structurally similar to your compound, have been found to possess diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activities .
- Results : The results vary depending on the specific derivative and the biological activity being tested .
Propiedades
IUPAC Name |
ethyl 3-[4-(ethoxycarbonylamino)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)10-7-11-5-8-12(9-6-11)15-14(17)19-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPARTXAECEKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)
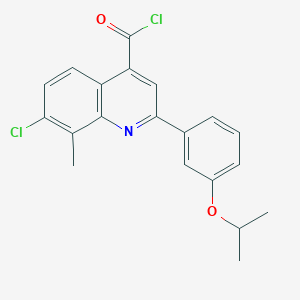
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)
